3-(Difluoromethyl)-1-prolylpyrrolidine
Description
3-(Difluoromethyl)-1-prolylpyrrolidine is a fluorinated derivative of pyrrolidine, a five-membered amine heterocycle. Its structure integrates a proline moiety (a cyclic secondary amine) functionalized with a difluoromethyl group at the 3-position. Fluorine’s high electronegativity and small atomic radius enhance metabolic stability and bioavailability by reducing basicity of adjacent amines and improving membrane permeability .
Properties
IUPAC Name |
[3-(difluoromethyl)pyrrolidin-1-yl]-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-9(12)7-3-5-14(6-7)10(15)8-2-1-4-13-8/h7-9,13H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDGRJMOZSRLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Fluorination Patterns
2.1.1 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine (CAS 1707358-15-3) This compound (C₁₀H₉F₅N₂) features a pyridine ring substituted with a trifluoromethyl (-CF₃) group and a 3,3-difluoropyrrolidine moiety.
2.1.2 Non-Fluorinated Pyrrolidine Derivatives Pyrrolidine itself (C₄H₉N) lacks fluorine, resulting in higher basicity (pKa ~11.3) and lower metabolic stability. For example, 3-methylpyrrolidine exhibits increased susceptibility to cytochrome P450 oxidation compared to fluorinated analogs. The difluoromethyl group in 3-(Difluoromethyl)-1-prolylpyrrolidine lowers the pKa of the proline nitrogen, reducing protonation and enhancing blood-brain barrier penetration .
2.1.3 Monofluorinated Analogs 3-Fluoropyrrolidine (C₄H₇FN) introduces a single fluorine atom, offering intermediate electronic effects. The difluoromethyl group in the target compound provides stronger electron-withdrawing effects, further stabilizing the molecule against nucleophilic attack and improving binding to electron-deficient enzyme pockets .
Pharmacological and Physicochemical Properties
The table below compares key properties of 3-(Difluoromethyl)-1-prolylpyrrolidine with structural analogs, inferred from general trends in fluorinated pharmaceuticals:
Binding and Conformational Effects
- Target Selectivity : The proline backbone may confer selectivity for peptide-binding targets (e.g., prolyl hydroxylases) compared to pyridine-containing analogs like CAS 1707358-15-3, which may target kinases or GPCRs .
- Solubility: Despite higher logP, fluorination improves aqueous solubility relative to non-fluorinated analogs due to dipole interactions .
Research Findings and Trends
- Fluorinated pyrrolidines are prominent in Phase II-III clinical trials for oncology and CNS disorders, leveraging fluorine’s ability to fine-tune drug-like properties .
- The difluoromethyl group balances lipophilicity and polarity more effectively than trifluoromethyl, reducing off-target binding risks .
- Conformational analysis via Cambridge Structural Database (CSD) reveals fluorinated pyrrolidines adopt distinct ring puckering modes compared to non-fluorinated variants, impacting target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
